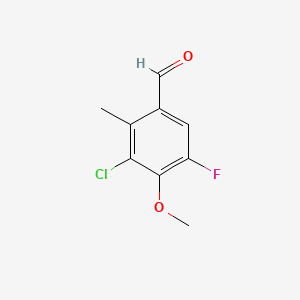
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Vue d'ensemble
Description
“3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde” is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature is ambient .Applications De Recherche Scientifique
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using compounds like 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, are used in the agrochemical and pharmaceutical industries .
- Method : The specific synthesis methods were not detailed in the source, but it involves the development of organic compounds containing fluorine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Antifungal Activity
- Field : Clinical Microbiology
- Application : Benzaldehydes, such as 4-Methoxy-2-methylbenzaldehyde, have shown antifungal activity . While not the exact compound, it’s possible that 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde could have similar properties.
- Method : The method involves disrupting cellular antioxidation systems with redox-active compounds .
- Results : The specific results were not detailed in the source, but the disruption of cellular antioxidation systems is considered an effective method for control of fungal pathogens .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . While the specific use of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in this reaction is not detailed, it’s possible that it could be used as a boron reagent in this process .
- Method : The SM coupling reaction involves the use of a palladium catalyst to join chemically differentiated fragments .
- Results : The specific results were not detailed in the source, but the SM coupling reaction is known for its mild and functional group tolerant reaction conditions .
-
Synthesis of Porphyrins
- Field : Organic Chemistry
- Application : Fluorinated benzaldehydes, such as 2-Fluoro-5-methoxybenzaldehyde, can be used in the synthesis of porphyrins . It’s possible that 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde could be used in a similar manner.
- Method : The specific synthesis methods were not detailed in the source, but it involves the development of organic compounds containing fluorine .
- Results : The specific results were not detailed in the source, but porphyrins have a wide range of applications in fields like medicine and materials science .
-
Production of Crop-Protection Products
- Field : Agrochemical Industry
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a compound similar to 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, is used in the production of several crop-protection products .
- Method : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The specific results were not detailed in the source, but it is in highest demand among all the TFMP derivatives .
-
Synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxybenzaldehyde, a compound similar to 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, can be used in the synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin .
- Method : The specific synthesis methods were not detailed in the source .
- Results : The specific results were not detailed in the source, but porphyrins have a wide range of applications in fields like medicine and materials science .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOQVLMXMOGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



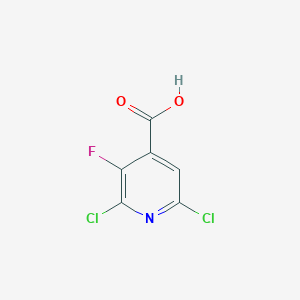
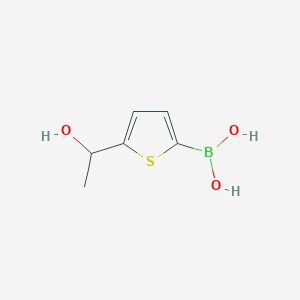
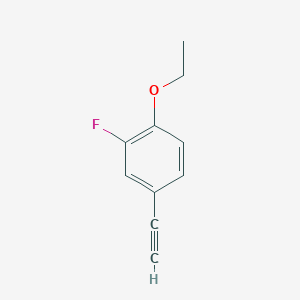
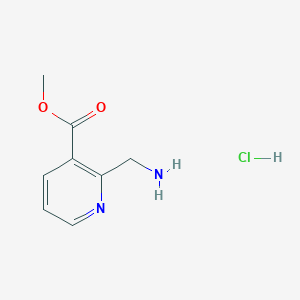
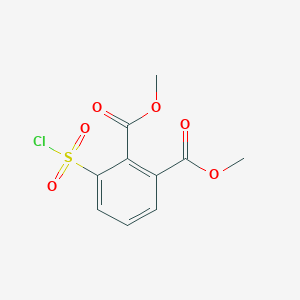
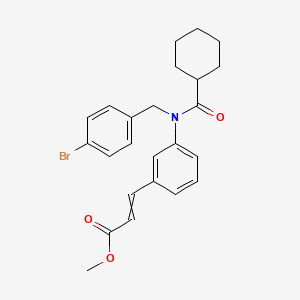
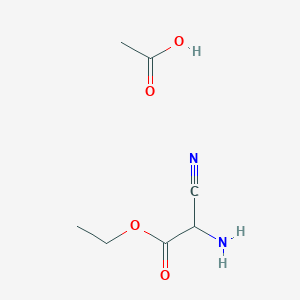
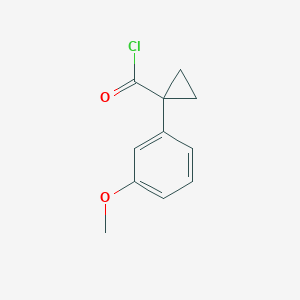
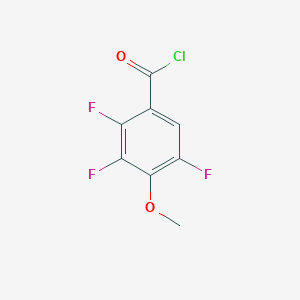
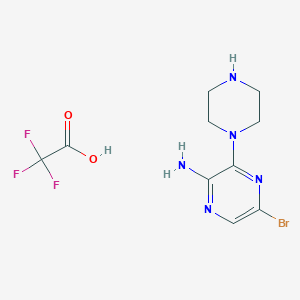
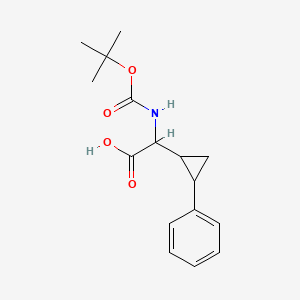
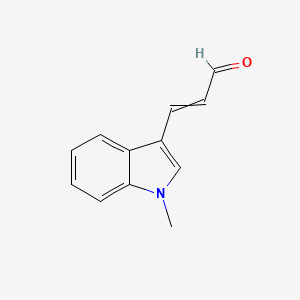
![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)
![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)